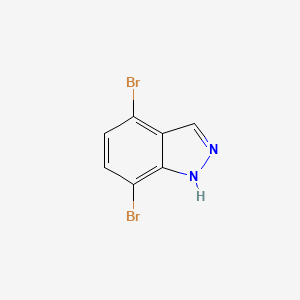

4,7-dibromo-1H-indazole

Description

Properties

IUPAC Name |

4,7-dibromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHVCDFIOFMKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,7-dibromo-1H-indazole chemical structure and properties

An In-depth Technical Guide to 4,7-dibromo-1H-indazole: A Versatile Scaffold for Kinase Inhibitor Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, a robust synthesis protocol, and its strategic application in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Indazole Core

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structure is a bioisostere of the purine ring found in adenosine triphosphate (ATP), enabling indazole derivatives to function as competitive inhibitors at the ATP-binding site of protein kinases.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[3]

Consequently, indazole-containing molecules have been successfully developed into blockbuster anti-cancer drugs, including Pazopanib, Axitinib, and Niraparib.[3][4] The strategic placement of halogen atoms, such as bromine, on the indazole core provides synthetic handles for diversification, allowing chemists to systematically explore the chemical space around a biological target. This compound, with its two reactive bromine sites, serves as a particularly valuable starting material for constructing libraries of potential kinase inhibitors through modern cross-coupling methodologies.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physical characteristics.

Chemical Structure

The structure of this compound is characterized by a standard indazole core with bromine atoms substituted at positions 4 and 7 of the benzene ring portion.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₄Br₂N₂[5]

-

SMILES: BrC1=CC=C(Br)C2=C1NN=C2[6]

-

InChI Key: Information not available in search results.

The presence of the N-H proton on the pyrazole ring means the molecule exists predominantly in the 1H-indazole tautomeric form, which is thermodynamically more stable than the 2H-indazole form.[4]

Physicochemical Data

A summary of the key physicochemical properties is provided in Table 1. While experimentally determined data for this specific isomer is limited, properties can be reliably estimated based on closely related analogues and computational predictions.

| Property | Value / Description | Source(s) |

| CAS Number | 1316273-52-5 | [5][7] |

| Molecular Weight | 275.93 g/mol | [7] |

| Appearance | Expected to be an off-white to tan solid, consistent with related bromo-indazoles. | [8][9] |

| Melting Point (°C) | Data not available. For reference: 4-bromo-1H-indazole: 165-167 °C; 5-bromo-1H-indazole: 123-127 °C. | [8][9][10] |

| Solubility | Generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol). | [11][12] |

| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | [6] |

Spectroscopic Characterization (Predicted)

No publicly available, experimentally derived spectra for this compound were identified. However, based on the known spectra of the parent 1H-indazole and other halogenated derivatives, the following spectral characteristics can be predicted. This predictive analysis is a crucial skill for researchers to verify the identity and purity of synthesized or purchased materials.[13][14][15]

¹H NMR Spectroscopy

In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show three distinct signals:

-

N-H Proton: A broad singlet, typically downfield (>13 ppm), corresponding to the acidic proton on the pyrazole ring.[13]

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm). These would correspond to the protons at the C5 and C6 positions, showing coupling to each other.

-

C3-H Proton: A singlet, typically the most downfield of the C-H protons (approx. 8.0-8.5 ppm), corresponding to the lone proton on the pyrazole ring.[13]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display seven signals:

-

Quaternary Carbons (C-Br): Two signals corresponding to the carbon atoms bonded to bromine (C4 and C7). Their chemical shifts will be influenced by the halogen's electronegativity and deshielding effects.

-

Aromatic C-H Carbons: Two signals for the protonated carbons (C5 and C6).

-

Pyrazole Ring Carbons: Three signals, with the C3 carbon typically appearing around 135-145 ppm and the bridgehead carbons (C3a and C7a) showing distinct shifts.

Synthesis Protocol: A Generalized Approach

Conceptual Workflow: From Substituted Aniline to Indazole

The synthesis can be envisioned as a two-step process starting from a commercially available dibromo-substituted aniline derivative.

Caption: A generalized two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Rationale: This procedure utilizes a classical approach to indazole formation. The starting aniline is converted to a diazonium salt, which is then reduced in situ. The resulting intermediate undergoes spontaneous intramolecular cyclization to form the stable indazole ring system.

Materials:

-

2,5-Dibromoaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrobromic Acid (HBr, 48%)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask cooled to 0-5 °C in an ice-salt bath, suspend 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated HBr and water.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Reductive Cyclization:

-

In a separate flask, prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated HBr, or aqueous Na₂SO₃) and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Vigorous gas evolution (N₂) may be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the intermediate.

-

-

Workup and Purification:

-

Carefully neutralize the acidic reaction mixture by adding a saturated solution of NaHCO₃ or a cold solution of NaOH until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) or silica gel column chromatography to yield pure this compound.

-

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of this compound lies in its role as a versatile intermediate for creating diverse molecular libraries. The two bromine atoms are strategically positioned for differential functionalization, most commonly via palladium-catalyzed cross-coupling reactions.[19]

Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between aryl halides and boronic acids. Both the C4 and C7 bromine atoms of this compound can participate in these reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[19][20][21]

Expert Insight: The electronic environment of the two bromine atoms is slightly different, which may allow for regioselective coupling under carefully controlled conditions. For instance, the C7 position can be selectively functionalized, leaving the C4 bromine available for subsequent transformations.[19][22] This stepwise functionalization is a powerful strategy for building molecular complexity.

Role as a Scaffold for Kinase Inhibitors

As previously mentioned, the indazole core mimics the purine ring of ATP. By attaching specific chemical groups to the 4- and 7-positions, medicinal chemists can target unique features within the ATP-binding pocket of a specific kinase, thereby achieving both high potency and selectivity.

Caption: Workflow for utilizing this compound in kinase inhibitor discovery.

This workflow illustrates how this compound serves as the starting point. Through coupling reactions, a library of analogues is created where the bromine atoms are replaced with various chemical groups. These compounds are then tested for their ability to inhibit specific kinases. The results inform a structure-activity relationship (SAR) study, guiding the design of more potent and selective compounds, ultimately leading to a potential drug candidate.[2]

Safety and Handling

As a halogenated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While specific toxicology data is unavailable, data from the closely related 4-bromo-1H-indazole provides a useful surrogate for risk assessment.[8][23]

-

Hazard Classifications: Likely to be toxic if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[23]

-

Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation and inhalation of dust.[12]

-

Storage: Store in a cool, dry place away from incompatible materials. Keep container tightly closed.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its stable, bio-relevant core, combined with two versatile synthetic handles, makes it an invaluable starting material for the development of targeted therapies. For researchers in medicinal chemistry, a deep understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the rational design of next-generation kinase inhibitors.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. benchchem.com [benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 1316273-52-5|this compound|BLD Pharm [bldpharm.com]

- 7. 1316273-52-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 4-Bromo-1H-indazole | 186407-74-9 [amp.chemicalbook.com]

- 9. 186407-74-9 CAS MSDS (4-Bromo-1H-indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 17. Indazole synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 21. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of 4,7-dibromo-1H-indazole: A Technical Guide for Chemical Researchers

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The 1H-indazole core is a privileged heterocyclic motif frequently encountered in a multitude of pharmacologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, engaging with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. The precise functionalization of the indazole ring is paramount in modulating the potency, selectivity, and pharmacokinetic profile of these therapeutic agents. Consequently, the development of robust and regioselective synthetic routes to substituted indazoles is a topic of significant interest within the drug development community. This guide provides an in-depth technical overview of a viable synthetic pathway for 4,7-dibromo-1H-indazole, a key intermediate for the elaboration of more complex molecular architectures.

Strategic Approach to the Synthesis of this compound

A direct, regioselective dibromination of 1H-indazole to achieve the 4,7-substitution pattern is challenging due to the inherent reactivity of the indazole ring, which typically favors substitution at the 3-, 5-, and 7-positions. Therefore, a more strategic approach involves the construction of the indazole ring from a precursor that already contains the desired dibromo substitution pattern. This "late-stage cyclization" strategy offers superior control over the regiochemical outcome.

The most logical and efficient pathway commences with a suitably substituted aniline derivative, specifically 2,5-dibromo-3-methylaniline. The core of this synthetic route relies on a classical yet effective method for indazole formation: the diazotization of a 2-methylaniline derivative followed by an intramolecular cyclization. This process, often referred to as the Jacobsen indazole synthesis, provides a reliable means of constructing the bicyclic indazole system.

Proposed Synthesis Pathway: From Substituted Aniline to Dibromoindazole

The synthesis of this compound can be effectively achieved in a two-step sequence starting from 2,5-dibromo-3-methylaniline. This pathway is detailed below, with explanations for the critical experimental choices and mechanistic underpinnings.

Step 1: Diazotization of 2,5-dibromo-3-methylaniline

The initial step involves the conversion of the primary amino group of 2,5-dibromo-3-methylaniline into a diazonium salt. This is a standard transformation in aromatic chemistry, typically carried out in a cold, acidic solution with a source of nitrous acid, such as sodium nitrite.

Causality of Experimental Choices:

-

Low Temperature (-5 to 0 °C): Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature throughout the reaction is crucial to prevent premature decomposition and side reactions.

-

Acidic Medium (e.g., HBr or HCl): The presence of a strong acid is necessary to protonate nitrous acid, forming the highly reactive nitrosonium ion (NO+), which is the active electrophile in the diazotization reaction. The acid also stabilizes the resulting diazonium salt.

-

Sodium Nitrite (NaNO2): This is the most common and cost-effective reagent for generating nitrous acid in situ.

Mechanism: The reaction proceeds through the formation of the nitrosonium ion, which is then attacked by the nucleophilic amino group of the aniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.

Step 2: Intramolecular Cyclization to this compound

The key ring-forming step is the intramolecular cyclization of the in situ-generated diazonium salt. In this reaction, the diazonium group acts as a good leaving group (N2 gas), and the adjacent methyl group provides the carbon atom that closes the five-membered pyrazole ring.

Causality of Experimental Choices:

-

In situ reaction: The unstable nature of the diazonium salt necessitates its use immediately after formation without isolation.

-

Neutralization/Slightly Basic Conditions: While the diazotization is performed in a strong acid, the cyclization is often facilitated by a change in pH. The exact conditions can vary, but often simply allowing the reaction mixture to warm up or careful neutralization can promote the cyclization.

Mechanism: The precise mechanism of the cyclization of diazotized 2-methylanilines has been a subject of discussion. One plausible mechanism involves an intramolecular electrophilic attack of the diazonium group on the methyl group, followed by deprotonation to form the indazole ring and elimination of nitrogen gas.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound from 2,5-dibromo-3-methylaniline.

Materials and Reagents:

-

2,5-dibromo-3-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrobromic acid (HBr, 48%) or hydrochloric acid (HCl)

-

Glacial acetic acid

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

-

Preparation of the Aniline Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-dibromo-3-methylaniline (1.0 equivalent) in a mixture of glacial acetic acid and concentrated hydrobromic acid. Cool the solution to -5 to 0 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline solution via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes. The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Cyclization: Once the diazotization is complete, slowly and carefully allow the reaction mixture to warm to room temperature. The cyclization reaction is often accompanied by the evolution of nitrogen gas. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash them with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) |

| Diazotization | 2,5-dibromo-3-methylaniline | Sodium nitrite, Hydrobromic acid | Glacial acetic acid, Water | -5 to 5 | In situ |

| Cyclization | In situ diazonium salt | - | Reaction mixture | Room temp to 50 | 60-75 (overall) |

Visualization of the Synthesis Pathway

A Technical Guide to the Spectroscopic Characterization of Brominated Indazoles: Analysis of 4,7-Dibromo-1H-Indazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices for the spectroscopic characterization of brominated indazoles, with a specific focus on 4,7-dibromo-1H-indazole. Indazole derivatives are of significant interest in medicinal chemistry and drug development, making their unambiguous structural elucidation paramount. While direct experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound are not publicly available in peer-reviewed literature or spectral databases at the time of this publication, this guide will equip researchers with the necessary knowledge to acquire, interpret, and validate such data. To illustrate these principles, we will utilize publicly available spectral data for the closely related analogue, 4-bromo-1H-indazole, as a didactic model. This guide details experimental protocols for NMR data acquisition, provides an in-depth analysis of expected spectral features, and presents a systematic workflow for structural verification.

Introduction: The Significance of this compound in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently found in molecules exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The substitution pattern on the indazole ring system plays a crucial role in modulating the pharmacological profile of these compounds. This compound serves as a versatile building block in the synthesis of more complex drug candidates. The bromine atoms at the C4 and C7 positions provide reactive handles for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.

Given its role as a key intermediate, the unequivocal confirmation of the structure and purity of this compound is a critical first step in any synthetic and drug discovery campaign. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular structure at the atomic level.[1]

Acquiring High-Quality NMR Data: An Experimental Protocol

The quality of NMR data is fundamental to accurate structural elucidation. The following section outlines a robust, self-validating protocol for the acquisition of ¹H and ¹³C NMR spectra for brominated indazoles.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many heterocyclic compounds due to its high dissolving power and the downfield chemical shift of its residual proton signal, which typically does not interfere with the signals of the analyte. Chloroform-d (CDCl₃) is another common option.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[2] This concentration is generally sufficient for obtaining good signal-to-noise ratios in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.

NMR Instrument Parameters

The following are generalized parameters for a modern NMR spectrometer. Instrument-specific optimization may be required.

-

Spectrometer Frequency: A spectrometer with a proton resonance frequency of 400 MHz or higher is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

Spectral Interpretation: A Didactic Example Using 4-Bromo-1H-Indazole

As previously stated, public domain experimental ¹H and ¹³C NMR data for this compound are not available. To demonstrate the principles of spectral interpretation for this class of compounds, we will analyze the expected and reported data for 4-bromo-1H-indazole. This will provide a solid foundation for researchers to interpret the spectra of this compound once acquired.

Molecular Structure and Numbering

First, let us consider the structure of 4-bromo-1H-indazole. The systematic numbering of the indazole ring is crucial for assigning NMR signals.

Figure 1: Structure and numbering of 4-bromo-1H-indazole.

Predicted ¹H NMR Spectrum of this compound

Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum:

-

Number of Signals: There are three aromatic protons (H3, H5, and H6) and one N-H proton. We would therefore expect to see four distinct signals.

-

Chemical Shifts (δ):

-

N-H Proton: The N-H proton of the indazole ring is expected to be a broad singlet appearing far downfield, typically in the range of 11-13 ppm, due to its acidic nature and hydrogen bonding.

-

Aromatic Protons: The aromatic protons will resonate in the aromatic region (typically 7-8.5 ppm). The electron-withdrawing effect of the bromine atoms and the influence of the heterocyclic ring will cause these protons to be deshielded.

-

H3 is adjacent to a nitrogen atom and will likely be the most downfield of the C-H protons.

-

H5 and H6 will be influenced by the adjacent bromine atoms.

-

-

-

Multiplicity (Splitting Patterns):

-

H3 is expected to be a singlet or a narrow triplet due to coupling with the N-H proton.

-

H5 and H6 are adjacent to each other and will exhibit doublet of doublets or triplet-like patterns due to mutual coupling (J-coupling) and potentially longer-range couplings.

-

-

Integration: The relative integration of the signals for H3, H5, H6, and N-H should be in a 1:1:1:1 ratio.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Chemical Shifts (δ):

-

The chemical shifts of the carbon atoms will be in the aromatic region (typically 100-150 ppm).

-

The carbons directly attached to the bromine atoms (C4 and C7) will be significantly shielded compared to their non-brominated counterparts, with their signals appearing at lower chemical shift values.

-

The carbons adjacent to the nitrogen atoms (C3, C3a, and C7a) will have their chemical shifts influenced by the electronegativity of the nitrogen atoms.

-

Data Tables for 4-Bromo-1H-Indazole (Illustrative Example)

The following tables summarize the reported ¹H and ¹³C NMR data for 4-bromo-1H-indazole, which serves as a valuable reference for interpreting the spectrum of the 4,7-dibromo analogue.

Table 1: ¹H NMR Data for 4-Bromo-1H-Indazole

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~13.0 | br s | - |

| H3 | ~8.2 | s | - |

| H7 | ~7.8 | d | ~8.0 |

| H5 | ~7.5 | d | ~7.0 |

| H6 | ~7.2 | t | ~7.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

Table 2: ¹³C NMR Data for 4-Bromo-1H-Indazole

| Carbon | Chemical Shift (δ, ppm) |

| C7a | ~141 |

| C3 | ~135 |

| C3a | ~128 |

| C6 | ~125 |

| C5 | ~122 |

| C7 | ~112 |

| C4 | ~109 |

Note: These are approximate values based on typical chemical shifts for substituted indazoles and should be confirmed with experimental data.

Systematic Workflow for Structural Elucidation

A logical and systematic approach is essential for the unambiguous assignment of all signals in the NMR spectra and the confirmation of the molecular structure.

References

An In-Depth Technical Guide to 4,7-dibromo-1H-indazole: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern drug discovery.[1] Its unique structural and electronic properties allow it to mimic the purine core of ATP, making it an effective hinge-binding motif for a multitude of protein kinases.[2] Consequently, indazole derivatives have been successfully developed into a range of therapeutics, including potent anti-cancer agents like Niraparib and Pazopanib, and anti-inflammatory drugs such as Benzydamine.[1] The strategic functionalization of the indazole core is paramount to modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates. Halogenated indazoles, in particular, serve as versatile intermediates, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive technical overview of 4,7-dibromo-1H-indazole, a key building block for the synthesis of novel therapeutics.

Core Compound Profile: this compound

This compound is a di-brominated derivative of the indazole scaffold, offering two reactive handles for further chemical elaboration. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1316273-52-5 | [3][4] |

| Molecular Formula | C₇H₄Br₂N₂ | [4] |

| Molecular Weight | 275.93 g/mol | [3] |

| Appearance | Off-white to light yellow solid | |

| Purity | Typically >95% | [4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |

Synthesis of this compound: A Proposed Methodology

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Diazotization of 2,5-Dibromoaniline

-

To a stirred solution of 2,5-dibromoaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.

-

The temperature is maintained below 5 °C throughout the addition.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt intermediate.

Causality: The diazotization of an aromatic amine is a classic and reliable method for generating a reactive diazonium salt. The acidic conditions are necessary to form nitrous acid in situ from sodium nitrite, which is the active diazotizing agent. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Reductive Cyclization to this compound

-

In a separate flask, a solution of sodium sulfite in water is prepared and cooled.

-

The cold diazonium salt solution from Step 1 is then slowly added to the sodium sulfite solution, with vigorous stirring, while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to promote the reductive cyclization.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: Sodium sulfite acts as a reducing agent, converting the diazonium salt to a hydrazine intermediate which then undergoes an intramolecular cyclization to form the indazole ring. The heating step provides the necessary activation energy for the cyclization to proceed at a reasonable rate. This one-pot diazotization-reductive cyclization is an efficient method for the synthesis of indazoles from ortho-substituted anilines.

Spectroscopic Characterization

While a publicly available, detailed NMR spectrum for this compound is scarce, data for related brominated and fluorinated indazoles can be used to predict the expected chemical shifts and coupling patterns.[9][10] Commercial suppliers like BLD Pharm offer access to NMR, HPLC, and LC-MS data upon request.[11]

Expected ¹H NMR Spectral Features:

-

N-H Proton: A broad singlet in the downfield region (typically >10 ppm), characteristic of the acidic proton on the pyrazole ring.

-

Aromatic Protons: The protons on the benzene ring will appear as a set of coupled signals. The exact chemical shifts and coupling constants will be influenced by the deshielding effects of the two bromine atoms. One would expect two doublets in the aromatic region, corresponding to the protons at the C5 and C6 positions.

Expected ¹³C NMR Spectral Features:

-

The spectrum will show seven distinct carbon signals.

-

The carbons bearing the bromine atoms (C4 and C7) will be significantly shifted downfield due to the electronegativity of bromine.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

Reactivity and Synthetic Utility

The true value of this compound in drug discovery lies in its potential for selective functionalization at the C4 and C7 positions through modern cross-coupling methodologies. The differential reactivity of the two bromine atoms can potentially be exploited for sequential, site-selective modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C4 and C7 positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in medicinal chemistry for the construction of C-C, C-N, and C-O bonds.

1. Suzuki-Miyaura Coupling:

This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-indazole with an organoboron reagent (e.g., a boronic acid or ester). This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system.[12][13] A study on the regioselective C7 Suzuki-Miyaura coupling of 4-substituted-7-bromo-1H-indazoles demonstrates the feasibility of such transformations on the indazole scaffold.[13]

Caption: General scheme for Suzuki-Miyaura coupling of this compound.

2. Buchwald-Hartwig Amination:

This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation for the synthesis of many biologically active compounds.[14] It involves the coupling of the bromo-indazole with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine ligand (e.g., BINAP, Xantphos).[15][16] This allows for the introduction of a wide variety of amino groups, which can act as key pharmacophoric features or as handles for further derivatization.

Caption: General scheme for Buchwald-Hartwig amination of this compound.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in the development of kinase inhibitors for oncology and other therapeutic areas.[17] The ability to introduce diverse substituents at the C4 and C7 positions of the indazole ring using this compound as a starting material allows for the systematic exploration of the chemical space around the kinase active site. This is critical for optimizing inhibitor potency and selectivity.

Patents have been filed for indazole compounds as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and PKMYT1, highlighting the continued interest in this scaffold for the development of novel cancer therapies.[18][19] The strategic placement of substituents on the indazole ring, which can be achieved through the functionalization of di-halogenated precursors like this compound, is often a key feature of these patented compounds.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its two reactive bromine atoms provide a platform for the synthesis of a wide array of novel indazole derivatives through robust and reliable cross-coupling methodologies. The strategic functionalization of this scaffold will continue to play a crucial role in the development of the next generation of targeted therapeutics, particularly in the field of kinase inhibition. This guide provides a foundational understanding of the synthesis, properties, and synthetic utility of this compound, empowering researchers to leverage this key intermediate in their drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 1316273-52-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. 1H-Indazole, 7-broMo-5-fluoro-(1100214-35-4) 1H NMR [m.chemicalbook.com]

- 11. 1316273-52-5|this compound|BLD Pharm [bldpharm.com]

- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. US20040192735A1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

- 18. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 19. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4,7-dibromo-1H-indazole

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 4,7-dibromo-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to data acquisition and structural refinement. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process.

Introduction: The Significance of this compound in Medicinal Chemistry

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties, make them a focal point of drug discovery and development.[1][3][4] The specific substitution pattern of this compound, with bromine atoms at key positions, presents a unique scaffold for the design of novel enzyme inhibitors and modulators of protein-protein interactions.[2][]

A definitive crystal structure of this compound is paramount. It provides precise three-dimensional coordinates of each atom, offering invaluable insights into its electronic properties, potential intermolecular interactions, and conformational preferences. This information is the bedrock for structure-based drug design, enabling the rational optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.[6]

PART 1: Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to an atomic-level understanding begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

While various synthetic routes to substituted indazoles exist, a common approach involves the cyclization of appropriately substituted precursors.[1] For this compound, a plausible synthetic strategy would be the diazotization of a dibromo-substituted aniline derivative followed by an intramolecular cyclization. The synthesis of related bromo-indazoles has been reported, often involving multi-step sequences. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was achieved from 2,6-dichlorobenzonitrile through regioselective bromination and subsequent cyclization with hydrazine.[7][8][9] A similar strategy, starting from a suitably substituted aniline or benzonitrile, would be a logical approach for obtaining this compound.

Generalized Synthetic Workflow:

Caption: A generalized workflow for the synthesis of a dibromo-indazole derivative.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically. For indazole derivatives, slow evaporation of a saturated solution is a commonly successful method.[10]

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: Begin by testing the solubility of the purified this compound in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof).

-

Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of a suitable solvent (or solvent mixture) at a slightly elevated temperature to achieve a nearly saturated solution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as nucleation sites and hinder the growth of large single crystals.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature. The vial should be left undisturbed in a vibration-free environment.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.

PART 2: X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid.[11]

Data Collection

High-quality diffraction data is the foundation of a reliable crystal structure. Modern diffractometers equipped with sensitive detectors are employed for this purpose.

Instrumentation and Data Collection Parameters:

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is generally preferred for small molecules due to its higher energy, which minimizes absorption effects. Cu Kα may be used for very small crystals to increase the diffracted intensity. |

| Diffractometer | Bruker D8 VENTURE, Rigaku XtaLAB Synergy, or similar | These instruments are equipped with high-flux sources and sensitive detectors (e.g., CMOS or CCD) for rapid and accurate data collection. |

| Temperature | 100 K | Cooling the crystal reduces thermal motion of the atoms, leading to sharper diffraction spots and a more precise structure. |

| Data Collection Strategy | Omega (ω) and Phi (φ) scans | A combination of scans ensures that a complete and redundant dataset is collected, covering a large portion of the reciprocal space. |

| Exposure Time | 5-60 seconds per frame | The exposure time is adjusted to achieve a good signal-to-noise ratio without overloading the detector. |

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density.[11] This model is subsequently refined to best fit the experimental data.

Workflow for Structure Solution and Refinement:

Caption: A flowchart illustrating the key steps in solving and refining a crystal structure.

Refinement Details:

The refinement process involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and occupancy factors to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically used for non-hydrogen atoms. Hydrogen atoms are often located in the difference Fourier map and refined with appropriate constraints or placed in calculated positions.

PART 3: Structural Insights and Intermolecular Interactions

The final, refined crystal structure of this compound would reveal crucial details about its molecular geometry and packing in the solid state.

Molecular Geometry

Analysis of the bond lengths and angles within the indazole ring and the C-Br bonds would provide insights into the electronic effects of the bromine substituents. For instance, one would expect the C-Br bond lengths to be in the typical range for aromatic bromides. The planarity of the bicyclic indazole system would also be a key feature to examine.

Intermolecular Interactions

In the solid state, molecules of this compound will pack in a way that maximizes favorable intermolecular interactions. Given the presence of N-H and bromine atoms, the following interactions are likely to be significant:

-

Hydrogen Bonding: The N-H group of the indazole ring is a classic hydrogen bond donor. It is highly probable that this group will form hydrogen bonds with the nitrogen atom of a neighboring molecule, leading to the formation of chains or dimers.[12]

-

Halogen Bonding: The bromine atoms, particularly due to the electron-withdrawing nature of the aromatic ring, can act as halogen bond donors.[13][14] These interactions, where the bromine atom interacts with a nucleophilic region of an adjacent molecule (such as a nitrogen atom or the π-system of the aromatic ring), can play a crucial role in directing the crystal packing.[13][14]

-

π-π Stacking: The aromatic rings of the indazole core can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The analysis of these non-covalent interactions is critical for understanding the solid-state properties of the compound and can inform the design of co-crystals with desired physicochemical properties.[15]

Conclusion

The crystal structure analysis of this compound provides a foundational piece of information for its application in drug discovery. The detailed three-dimensional structure illuminates the molecule's conformation, electronic properties, and potential for intermolecular interactions. This knowledge empowers medicinal chemists to design more potent and selective drug candidates by leveraging a structure-based approach. The methodologies outlined in this guide, from rational synthesis and meticulous crystallization to rigorous crystallographic analysis, represent a robust pathway to obtaining this critical data.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistryjournal.net [chemistryjournal.net]

- 4. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mkuniversity.ac.in [mkuniversity.ac.in]

- 12. mdpi.com [mdpi.com]

- 13. 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4,7-dibromo-1H-indazole in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4,7-dibromo-1H-indazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Given the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility determination, and offer insights based on the solubility of structurally related analogs.

Introduction to this compound

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The physicochemical properties of this compound, particularly its solubility, are critical parameters that dictate its utility in synthetic transformations, formulation development, and biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂N₂ | [1] |

| Molecular Weight | 275.93 g/mol | [1][2] |

| Appearance | Solid | [3] |

| CAS Number | 1316273-52-5 | [1] |

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of this compound, featuring a rigid aromatic core, two bromine substituents, and an N-H group capable of hydrogen bonding, suggests a nuanced solubility profile.

-

Polarity and Hydrogen Bonding: The indazole core possesses a dipole moment, and the N-H group can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. This suggests that solubility will be favored in polar solvents, particularly those that can participate in hydrogen bonding.

-

Effect of Bromine Substituents: The two bromine atoms increase the molecular weight and polarizability of the molecule. While halogens are electron-withdrawing, their contribution to overall polarity is complex. They can also engage in halogen bonding, which may influence interactions with specific solvents.

-

Aromatic System: The flat, aromatic nature of the indazole ring system can lead to π-π stacking interactions, which may be disrupted by solvents that can effectively solvate the molecule.

Based on these structural features and data from related compounds, a qualitative solubility prediction can be made. Indazole derivatives are generally known to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols.[4] For instance, the related compound 4-bromo-1H-indazole is highly soluble in DMSO, with a reported solubility of 100 mg/mL.[3] It is reasonable to infer that this compound will exhibit a similar, though perhaps slightly reduced, solubility in these solvents due to its increased molecular weight and crystallinity.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | High | Excellent hydrogen bond acceptor, effectively solvates the indazole core. |

| Dimethylformamide (DMF) | High | High | Similar to DMSO, a polar aprotic solvent capable of strong dipole-dipole interactions. |

| Methanol | High | Moderate to High | Polar protic solvent, can act as both a hydrogen bond donor and acceptor. |

| Ethanol | High | Moderate | Similar to methanol, but its slightly larger alkyl chain may slightly reduce its solvating power for this specific molecule. |

| Acetonitrile | Medium | Moderate to Low | Polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF. |

| Ethyl Acetate | Medium | Low | Moderately polar, but lacks hydrogen bonding capabilities. |

| Dichloromethane (DCM) | Medium | Low | A common solvent for organic reactions, but its polarity may be insufficient for high solubility. |

| Toluene | Low | Very Low | Nonpolar aromatic solvent, unlikely to effectively solvate the polar indazole. |

| Hexane | Low | Insoluble | Nonpolar aliphatic solvent, incompatible with the polar nature of the compound. |

Experimental Determination of Solubility

To obtain quantitative data, experimental determination is essential. The choice between a thermodynamic and a kinetic solubility assay depends on the application. Thermodynamic solubility represents the true equilibrium solubility, crucial for formulation and late-stage development, while kinetic solubility is a high-throughput method often used in early-stage drug discovery to assess the solubility of compounds from a DMSO stock solution.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For more rigorous separation, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed, followed by collection of the clear supernatant.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the saturated supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Construct a calibration curve from the analytical response of the standard solutions. Use this curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in an aqueous buffer but the principles can be adapted for organic solvents, especially in a high-throughput setting. This method assesses the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a microtiter plate, add a small volume of the DMSO stock solution to a larger volume of the test organic solvent. Perform serial dilutions to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Caption: Workflow for Kinetic Solubility Determination.

Insights from Synthetic Procedures

The solvents used in the synthesis of substituted indazoles can provide valuable clues about their solubility. While these conditions do not yield quantitative solubility data, they indicate that the compound is sufficiently soluble for the reaction to proceed. For example, the synthesis of related bromo-indazoles often employs solvents such as acetonitrile, toluene, and methanol.[5] This suggests that this compound is likely to have at least moderate solubility in these solvents under the reaction conditions (which may include elevated temperatures).

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on the safety data for the closely related 4-bromo-1H-indazole, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

References

A Researcher's Technical Guide to 4,7-dibromo-1H-indazole: Sourcing, Validation, and Application

Introduction

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic structure, a fusion of benzene and pyrazole rings, serves as a versatile template for designing molecules that interact with a wide array of biological targets.[3][4] From kinase inhibitors in oncology to anti-inflammatory agents, the indazole core is a testament to nature's efficiency and a playground for synthetic chemists.[2][4]

Within this important class of heterocycles, 4,7-dibromo-1H-indazole emerges as a particularly valuable building block for research and drug development. The two bromine atoms at the C4 and C7 positions are not merely passive substituents; they are highly functional handles, poised for selective chemical transformations. This strategic di-bromination opens the door to a vast chemical space, allowing for the systematic and differential functionalization of the indazole core through modern cross-coupling methodologies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It moves beyond a simple catalog of suppliers to delve into the critical aspects of quality control, analytical validation, and synthetic utility that are paramount for ensuring the integrity and reproducibility of research.

Chapter 1: The Strategic Value of the 4,7-Dibromo-Indazole Scaffold

The power of the this compound scaffold lies in its synthetic potential. The C-Br bonds are ideal precursors for forming new carbon-carbon and carbon-heteroatom bonds, which are the very essence of drug discovery and lead optimization. This allows chemists to rapidly generate libraries of diverse analogs for structure-activity relationship (SAR) studies.

The specific 4,7-substitution pattern is crucial. It provides two distinct sites for modification on the benzene portion of the ring system, enabling the exploration of molecular interactions in different vectors from the core. This is a significant advantage over mono-substituted or other di-substituted isomers, offering a more nuanced approach to molecular design.

Caption: Versatility of the this compound scaffold.

Chapter 2: Commercial Sourcing and Procurement

The reliability of any research program begins with high-quality starting materials. For this compound, several reputable chemical suppliers cater to the research and development community. When selecting a supplier, it is crucial to consider not just the price but also the available purity, lot-to-lot consistency, and the quality of the accompanying analytical documentation.

| Supplier | Purity Offered | Available Quantities | CAS Number | Notes |

| BLD Pharm | ≥95% (Typical) | mg to g scale | 1316273-52-5 | Often provides access to NMR, HPLC, and LC-MS data for specific batches.[5] |

| Apollo Scientific | ≥95% (Typical) | mg to multi-gram scale | 1316273-52-5 | Provides lead times for UK and US stock.[6] |

| CP Lab Safety | 95% | 100 mg | 1316273-52-5 | Specifies "For professional research laboratories and industrial or commercial usage only".[7] |

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always verify specifications with the supplier before ordering.

Chapter 3: The Non-Negotiable Step: Quality Control and Analytical Validation

The axiom "garbage in, garbage out" is acutely true in chemical synthesis. Using an unvalidated or impure starting material can lead to failed reactions, misleading biological data, and irreproducible results. Therefore, independent verification of the identity, purity, and integrity of commercially sourced this compound is a mandatory step before its use in any experiment. A robust QC workflow is a self-validating system that builds confidence in all subsequent data.

Caption: A typical quality control workflow for incoming chemical reagents.

Protocol 3.1: HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile organic compounds. The goal is to develop a method that provides a sharp, symmetrical peak for the main compound and separates it from any potential impurities.

Causality: A reverse-phase C18 column is chosen because it is a versatile stationary phase that effectively retains moderately polar compounds like indazoles. The mobile phase gradient, starting with high aqueous content and moving to high organic content, ensures that both polar and non-polar impurities are eluted and resolved. UV detection is ideal as the aromatic indazole core has a strong chromophore.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Detector: Diode Array Detector (DAD), monitoring at 254 nm.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 10% B (re-equilibration)

-

-

-

Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total peak area. Any peak greater than 0.1% should be investigated.

Protocol 3.2: ¹H NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure. For this compound, the ¹H NMR spectrum should be clean and match the expected pattern.

Causality: The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values provide a unique fingerprint of the molecule's proton environment. The expected spectrum should show two distinct aromatic proton signals, each appearing as a doublet due to coupling with its neighbor, and a broad signal for the N-H proton.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.

-

Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

Expected Spectrum (in DMSO-d₆):

-

A broad singlet around 13.5 ppm (integral 1H), corresponding to the N-H proton.

-

A doublet around 7.5 ppm (integral 1H), corresponding to the proton at C5.

-

A doublet around 7.2 ppm (integral 1H), corresponding to the proton at C6.

-

The coupling constant (J-value) for the two doublets should be identical (~7-8 Hz).

-

Any significant deviation from this pattern, such as the appearance of extra signals, could indicate the presence of regioisomeric impurities (e.g., 4,5- or 5,7-dibromo-1H-indazole) or residual solvents.

Conclusion

This compound is a powerful and versatile building block for researchers engaged in drug discovery and medicinal chemistry. Its commercial availability from suppliers like BLD Pharm and Apollo Scientific provides a reliable starting point for innovative synthetic campaigns.[5][6] However, the ultimate success and reproducibility of this research hinge on a foundational commitment to quality. The implementation of a rigorous, in-house analytical validation workflow—confirming identity via NMR and MS, and assessing purity by HPLC—is not an optional or redundant exercise. It is the core principle of sound science, ensuring that the novel molecules synthesized and the biological data generated are built upon a foundation of unimpeachable chemical integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1316273-52-5|this compound|BLD Pharm [bldpharm.com]

- 6. 1316273-52-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to 4,7-Dibromo-1H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds are key structural motifs in numerous therapeutic agents, exhibiting anti-cancer, anti-inflammatory, and anti-microbial properties.[3] Among the various substituted indazoles, 4,7-dibromo-1H-indazole stands out as a crucial intermediate in the synthesis of complex, biologically active molecules. Its dibrominated structure provides versatile handles for further chemical modifications, making it a valuable building block in the development of novel therapeutics.[4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and handling requirements.

Core Structural and Physical Data

The core characteristics of this compound are summarized in the table below, providing a quick reference for its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C7H4Br2N2 | [5] |

| Molecular Weight | 275.93 g/mol | [4][5] |

| CAS Number | 1316273-52-5 | [5][6] |

| Appearance | Off-white solid | [4] |

| Purity | ≥ 95-97% | [4][5] |

Note: Specific experimental values for properties like melting point, boiling point, and solubility for this compound are not consistently available across public sources. For comparison, the related compound 4-bromo-1H-indazole has a melting point of 160-165 °C.[7][8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a comprehensive public spectral database for this specific compound is limited, analogous data from related bromo-indazole structures can provide valuable insights. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for its characterization.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for confirming the structure. The proton NMR would show characteristic signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling constants being influenced by the bromine substituents.

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H bond of the indazole ring, as well as vibrations corresponding to the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with prominent M, M+2, and M+4 peaks.[9]

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the bromine atoms and the acidic proton on the indazole ring. These features make it a versatile substrate for various chemical transformations.

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, general methods for the synthesis of brominated indazoles can be inferred. A common approach involves the bromination of an indazole precursor. For instance, the synthesis of related compounds like 7-bromo-4-chloro-1H-indazol-3-amine has been achieved through a multi-step process involving regioselective bromination.[10][11][12]

A plausible synthetic route for this compound could involve the direct bromination of 1H-indazole or a protected derivative, though controlling the regioselectivity to obtain the 4,7-disubstituted product would be a key challenge. Alternatively, a synthesis could start from a pre-functionalized benzene ring that is then used to construct the indazole core.

Caption: A generalized workflow for the synthesis of this compound.

Key Chemical Reactions

The bromine atoms at the 4 and 7 positions of the indazole ring are susceptible to various substitution reactions, particularly metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, making this compound a valuable scaffold for building molecular diversity.

-

Suzuki Coupling : This palladium-catalyzed reaction with boronic acids or esters can be used to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination : This reaction allows for the formation of carbon-nitrogen bonds, which is crucial for synthesizing various amine derivatives.

-

Nucleophilic Aromatic Substitution (SNAr) : While less common for bromo-substituted arenes compared to those with stronger electron-withdrawing groups, under certain conditions, the bromine atoms can be displaced by strong nucleophiles. The reactivity in SNAr reactions can be influenced by the solvent and the nature of the nucleophile.[13]

Caption: Key reaction pathways for the functionalization of this compound.

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, and its brominated derivatives are important intermediates in the synthesis of potent therapeutic agents.[1][3] For example, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.[10][11][12] The ability to functionalize the 4 and 7 positions of the indazole ring allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Safety and Handling

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

-

Ventilation : Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[17]

-

Storage : Store in a tightly sealed container in a cool, dry place.[17] Some sources recommend refrigeration.[15]

-

Spill and Disposal : In case of a spill, sweep up the solid material and place it in a suitable container for disposal.[15] Dispose of contents/container to an approved waste disposal plant.[16]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its dibrominated structure offers multiple points for chemical modification, enabling the creation of diverse libraries of compounds for biological screening. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is set to increase.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]